2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(3-chloro-4-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(3-chloro-4-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClNO4/c1-10-3-4-12(7-14(10)19)20-16(22)9-24-17-13(18)5-11(8-21)6-15(17)23-2/h3-8H,9H2,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBLUBAPLSQVCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2Br)C=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(3-chloro-4-methylphenyl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:
Bromination: Introduction of the bromo group to the phenoxy ring.
Formylation: Addition of the formyl group to the bromo-substituted phenoxy compound.
Methoxylation: Introduction of the methoxy group.
Acylation: Formation of the acetamide linkage with the 3-chloro-4-methylphenyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The bromo and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its functional groups.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, in a biochemical context, the compound might interact with specific enzymes or receptors, altering their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Phenoxy Ring
a) Halogen and Alkoxy Substituents
- Compound A: 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetamide (CAS 692268-00-1) Molecular Weight: 288.09 g/mol Key Difference: Lacks the N-(3-chloro-4-methylphenyl) group, reducing molecular weight and likely altering solubility and bioactivity.
- Compound B: 2-(2-Bromo-6-ethoxy-4-formylphenoxy)-N-(2,4-dimethylphenyl)acetamide (CAS 701289-18-1) Molecular Weight: 406.27 g/mol Key Difference: Ethoxy (vs. methoxy) at position 6 and 2,4-dimethylphenyl (vs. 3-chloro-4-methylphenyl) substituent. Ethoxy may enhance lipophilicity, while dimethyl groups could sterically hinder interactions.
b) Aromatic Ring Modifications
- Compound C: N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Function: Potent FPR2 agonist, activates calcium mobilization and chemotaxis in neutrophils . Key Difference: Pyridazinone core (vs. phenoxy-acetamide), suggesting divergent pharmacological targets.
Acetamide Group Variations
Key Observations :
- Halogenation (Br, Cl) is common in analogs, likely influencing electronic properties and metabolic stability .
Biological Activity
The compound 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(3-chloro-4-methylphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of approximately 396.66 g/mol. The structure features a bromo-substituted phenyl moiety linked to an acetamide group, which is known to influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H15BrClN1O4 |
| Molar Mass | 396.66 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, analogs of this compound were evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.
Case Study: In Vitro Evaluation
In a study evaluating the cytotoxic effects of related compounds on the CCRF-CEM leukemia cell line, one analog demonstrated a GI50 value of 10 nM, indicating potent activity against this cell type . This suggests that structural modifications in the acetamide derivatives can enhance their anticancer efficacy.
The proposed mechanism of action for this class of compounds involves the inhibition of specific enzymes involved in cancer cell metabolism and proliferation, such as 17β-hydroxysteroid dehydrogenases (17β-HSD). The inhibition of these enzymes can lead to reduced levels of steroid hormones that promote tumor growth .
Antimicrobial Activity
In addition to anticancer effects, some studies have reported antimicrobial properties associated with similar phenoxyacetamides. The presence of halogen substituents (like bromine and chlorine) in the structure can enhance the lipophilicity and membrane permeability, potentially leading to increased antimicrobial activity.
Table 2: Biological Activities Overview
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Effective against various bacterial strains |
Toxicological Profile
The toxicological assessment is crucial for understanding the safety profile of This compound . Preliminary studies indicate that while some derivatives exhibit low toxicity in vitro, further in vivo studies are necessary to establish comprehensive safety data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
